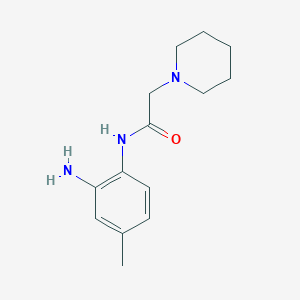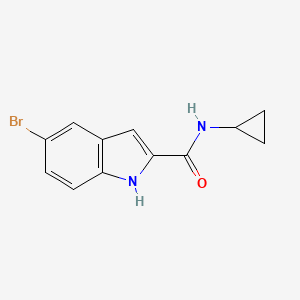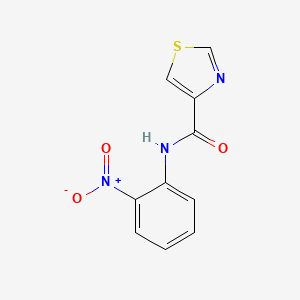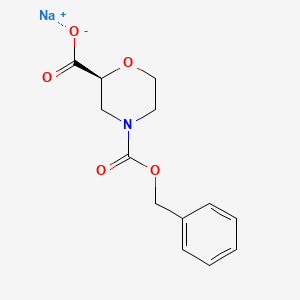
Sodium (S)-4-((benzyloxy)carbonyl)morpholine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the morpholine ring, which is further substituted with a carboxylic acid group in the 2S configuration. The sodium salt form enhances its solubility in water, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Formation of the Sodium Salt: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Substituted morpholine derivatives with various functional groups replacing the benzyloxycarbonyl group.
Aplicaciones Científicas De Investigación
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the morpholine ring. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid: The free acid form without the sodium salt.
(2S)-4-benzyloxycarbonylmorpholine-2-carboxamide: An amide derivative with different reactivity and solubility properties.
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylate esters: Ester derivatives with varying alkyl groups.
Uniqueness
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt is unique due to its enhanced solubility in water, making it more suitable for aqueous reactions and applications. The presence of the sodium ion also influences its reactivity and interaction with other molecules, providing distinct advantages in certain chemical and biological processes.
Propiedades
Fórmula molecular |
C13H14NNaO5 |
|---|---|
Peso molecular |
287.24 g/mol |
Nombre IUPAC |
sodium;(2S)-4-phenylmethoxycarbonylmorpholine-2-carboxylate |
InChI |
InChI=1S/C13H15NO5.Na/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);/q;+1/p-1/t11-;/m0./s1 |
Clave InChI |
QKBCIQYUIQCNBC-MERQFXBCSA-M |
SMILES isomérico |
C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-].[Na+] |
SMILES canónico |
C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



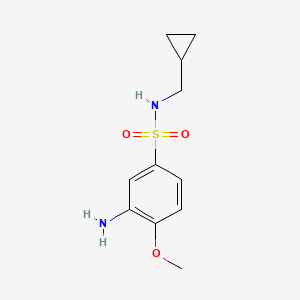
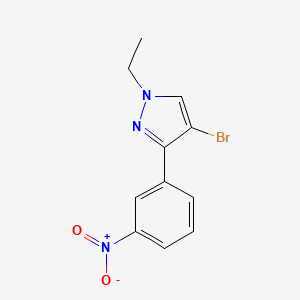

![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)

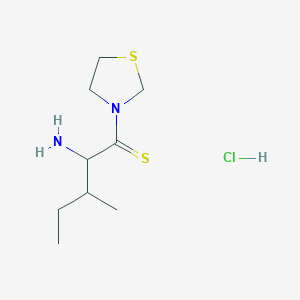

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)

